

# head-to-head comparison of different SHIP1 activators

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: AQX-435

Cat. No.: B15568829

[Get Quote](#)

## A Comparative Guide to SHIP1 Activators for Researchers

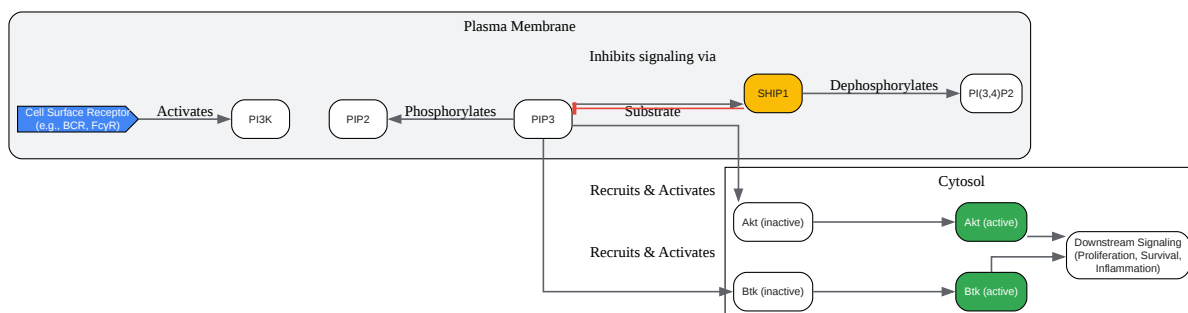
For researchers and drug development professionals navigating the landscape of SHIP1 modulation, this guide provides a head-to-head comparison of key small molecule activators: AQX-1125, AQX-MN115, K306, and **AQX-435**. This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes the underlying biological pathways.

## Introduction to SHIP1

SHIP1 (SH2-containing inositol-5-phosphatase 1) is a crucial negative regulator of the PI3K/Akt signaling pathway, primarily expressed in hematopoietic cells.<sup>[1]</sup> By hydrolyzing the 5-phosphate from phosphatidylinositol-3,4,5-trisphosphate (PIP3) to generate phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2), SHIP1 dampens the potent downstream signals that promote cell survival, proliferation, and inflammation.<sup>[2]</sup> This regulatory role makes SHIP1 an attractive therapeutic target for a range of immunological and oncological disorders.

## The SHIP1 Signaling Pathway

The activation of SHIP1 curtails the signaling cascade initiated by the phosphorylation of PIP2 to PIP3 by phosphoinositide 3-kinase (PI3K). This reduction in PIP3 levels at the plasma membrane prevents the recruitment and activation of downstream effectors such as Akt and Bruton's tyrosine kinase (Btk), thereby inhibiting cellular activation, proliferation, and cytokine release.<sup>[2]</sup>



[Click to download full resolution via product page](#)

**Diagram 1:** Simplified SHIP1 signaling pathway.

## Head-to-Head Comparison of SHIP1 Activators

The following tables summarize the available quantitative data for AQX-1125, AQX-MN115, K306, and **AQX-435**. It is important to note that direct comparisons should be made with caution, as the experimental conditions may vary between studies.

## Enzymatic Activity

Activator	% SHIP1 Activation (Concentration)	EC50	C2-Domain Dependent?	Selectivity	Reference
AQX-1125	20% (300 μM)[3] 28% (100 μM)[4]	Not Reported	Yes[4]	Not Reported	[3][4]
AQX-MN115	77% (Concentration not specified)[4] 60% (100 μM)[4]	Not Reported	Yes[4]	Not Reported	[4]
K306	Not Reported as % activation	~119 nM	No	~10-fold for SHIP1 over SHIP2	[5]
AQX-435	Not Reported	Not Reported	Yes (presumed, as it's a pelorol analog)	Not Reported	[6][7]

## Cellular Activity

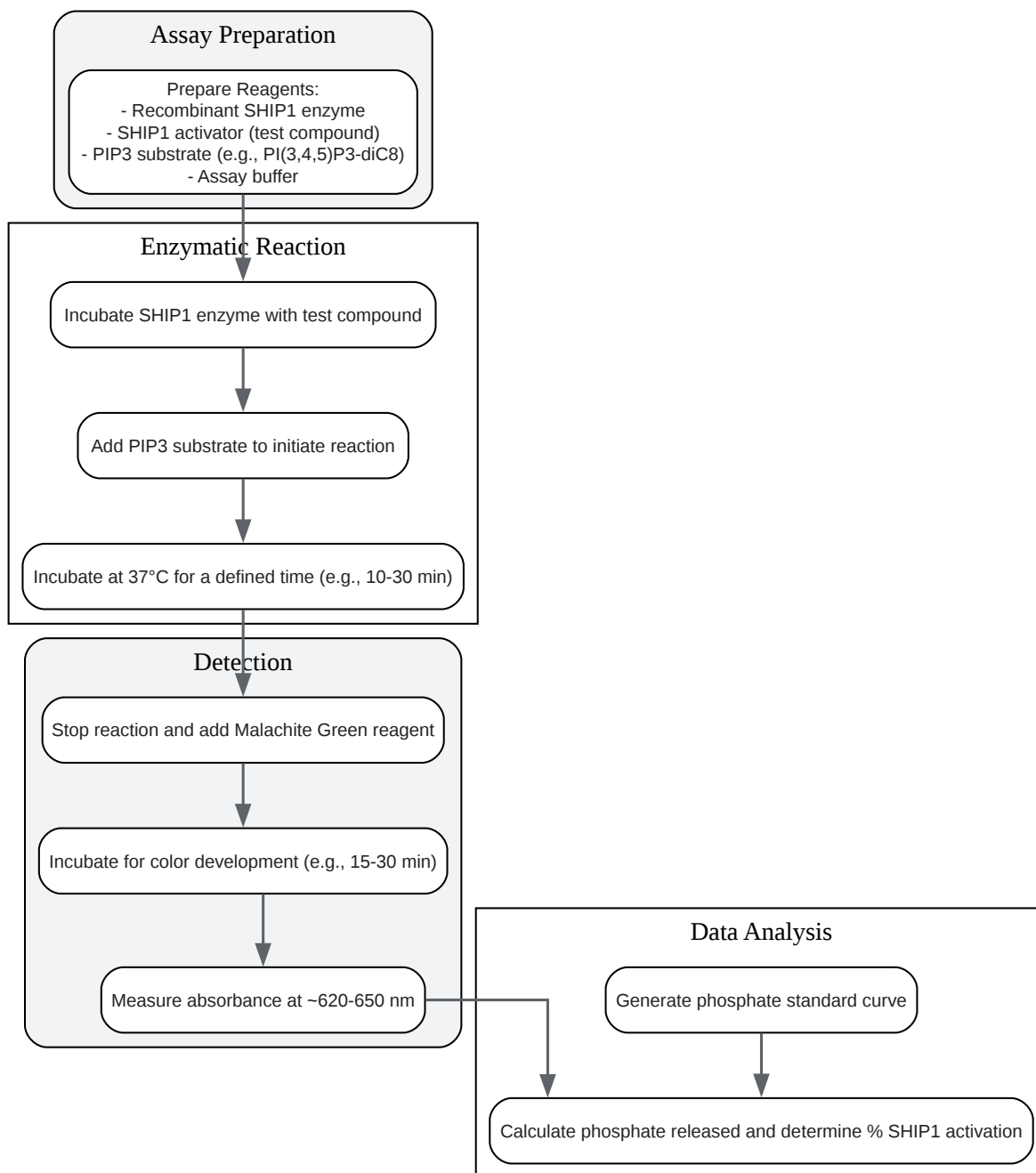
Activator	Key Cellular Effects	Cell Lines Used	Reference
AQX-1125	- Inhibits Akt phosphorylation - Reduces cytokine release - Inhibits mast cell degranulation and leukocyte chemotaxis	MOLT-4 (SHIP1-proficient), Jurkat (SHIP1-deficient), murine splenocytes, human leukocytes, mouse bone marrow-derived mast cells (BMMCs)	[4]
AQX-MN115	Data primarily on enzymatic activity.	Not Reported	[4]
K306	- Suppresses inflammatory cytokine (TNF- $\alpha$ , IL-6) and iNOS production - Enhances phagolysosomal degradation of synaptosomes and dead neurons	Macrophages, microglia (BV2)	[5]
AQX-435	- Inhibits PI3K-mediated signaling (Akt phosphorylation, MYC expression) - Induces caspase-dependent apoptosis in malignant B cells	Primary Chronic Lymphocytic Leukemia (CLL) cells, Diffuse Large B-cell Lymphoma (DLBCL)-derived cell lines	[6][7]

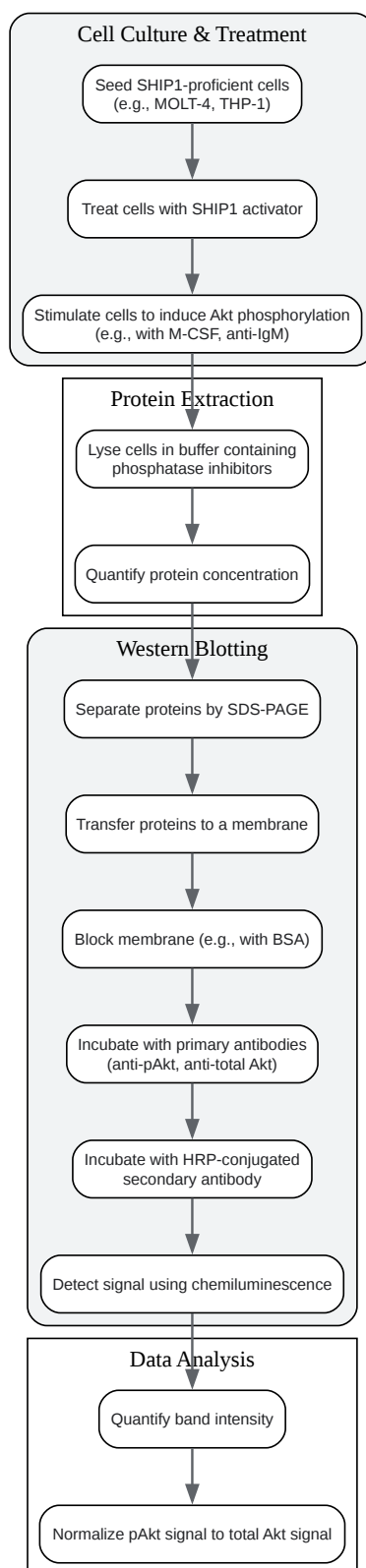
## Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used in the characterization of SHIP1 activators.

## SHIP1 Enzymatic Activity Assay (Malachite Green Assay)

This assay quantifies the inorganic phosphate released from the dephosphorylation of a PIP3 analog by SHIP1. The amount of released phosphate is proportional to SHIP1 enzymatic activity.





[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Enzymatic and non-enzymatic activities of SHIP-1 in signal transduction and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Characterization of AQX-1125, a small-molecule SHIP1 activator: Part 1. Effects on inflammatory cell activation and chemotaxis in vitro and pharmacokinetic characterization in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical evaluation of a novel SHIP1 phosphatase activator for inhibition of PI3K signaling in malignant B-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Evaluation of a Novel SHIP1 Phosphatase Activator for Inhibition of PI3K Signaling in Malignant B Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [head-to-head comparison of different SHIP1 activators]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15568829#head-to-head-comparison-of-different-ship1-activators]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]



**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)